2,4,6-Trimethyl-2,3-dihydro-1-benzofuran-3-one
Description
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,4,6-trimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H12O2/c1-6-4-7(2)10-9(5-6)13-8(3)11(10)12/h4-5,8H,1-3H3 |
InChI Key |
ZYZXYQDSXSMWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(C=C(C=C2O1)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl Benzofuran-3-carboxylate
Preparation of (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid
- Dissolve ethyl benzofuran-3-carboxylate and trimethyl borate in dry THF and precool to -78 °C under nitrogen protection.
- Add lithium diisopropylamide (LDA) to the solution and stir for 15 minutes.
- Quench the mixture with HCl solution (4 M in H2O).
- Extract with ethyl acetate, and the boronic acid derivative is obtained after solvent removal under reduced pressure.
Preparation of Ethyl 2-Iodo-benzofuran-3-carboxylate
- React ethyl benzofuran-3-carboxylate and iodine in THF at -78 °C under nitrogen protection.
- Add LDA to the mixture and allow it to warm to room temperature, stirring overnight.
- Quench with saturated NH4Cl solution and extract with ethyl acetate.
- Evaporate the solvents to obtain a residue, suspend it in cold cyclohexane, and filter to yield the desired product.
General Procedure for Suzuki Coupling
Suzuki coupling is employed to introduce aryl groups at the 2-position of the benzofuran.
- Mix (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid, an appropriate iodoarene, PdCl2(dppf)·DCM (5 mol %), and sodium carbonate in a sealed tube.
- Evacuate and refill the tube with nitrogen three times using a Schlenk line.
- Add degassed Milli-Q water and 1,2-dimethoxyethane to the reaction tube.
- Stir the reaction mixture at 70 °C overnight and monitor by thin-layer chromatography (TLC).
- Purify the product by silica gel chromatography.
Reduction of 2-Arylbenzofuran-3-carboxylate to trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylate
- Dissolve 2-arylbenzofuran-3-carboxylate in a mixture of THF-MeOH (1:1) and precool to -15 °C under nitrogen.
- Add magnesium crumbles, followed by ammonium chloride.
- Stir the reaction mixture at the same temperature for 90 minutes, then warm to room temperature for 30 minutes.
- Quench with saturated ammonium chloride solution, dilute with water, and extract with dichloromethane.
- Purify the crude product by silica gel chromatography.
Hydrolysis to Generate trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid
- Dissolve trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate in a mixture of tetrahydrofuran, methanol, and water.
- Add NaOH solution (2 M in H2O) and stir at 70 °C overnight under nitrogen.
- Acidify the reaction mixture with HCl (1 M in H2O) to pH 1.
- Extract with ethyl acetate, dry over sodium sulfate, filter, and concentrate to obtain the product.
Ultrasound-Promoted Synthesis
General Procedure
- React 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones under ultrasonic irradiation.
- Monitor the reaction using thin-layer chromatography.
- The use of ultrasound promotes rapid reactions under neat conditions, simplifying the work-up procedure.
- Purify as appropriate based on the specific reaction conditions and target molecule.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran core.
Scientific Research Applications
2,4,6-Trimethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 2,4,6-Trimethyl-2,3-dihydro-1-benzofuran-3-one with key analogs:
Key Observations:
- Lipophilicity : The trimethyl derivative’s estimated logP (~2.1) suggests moderate lipophilicity, comparable to TB501 (logP = 1.523). The tert-butyl analog () likely exhibits higher logP due to its bulky hydrophobic group.
- Molecular Weight : TB501’s higher molecular weight (436.51 Da) and extended conjugated system may limit blood-brain barrier permeability compared to the trimethyl compound .
Pharmaceuticals
- MAO Inhibitors : Derivatives with arylmethylidene or indolylmethylidene groups (e.g., compound 9a in ) show selective MAO-B inhibition, critical for neurodegenerative disease treatment. The trimethyl compound’s lack of extended conjugation may reduce such activity unless functionalized .
- Antitubercular Agents : TB501 demonstrates enhanced efficacy in liposome-encapsulated formulations, attributed to improved cellular uptake. Structural comparison highlights the necessity of the chlorophenyl group for targeting mycobacteria .
Materials Science
- Flame Retardants : Phosphorus-containing benzofuran derivatives () leverage the core’s thermal stability. The trimethyl compound’s lack of phosphorus may limit this application unless modified .
Biological Activity
2,4,6-Trimethyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Recent studies have indicated that compounds similar to 2,4,6-trimethyl-2,3-dihydro-1-benzofuran-3-one exhibit a range of biological activities including:
- Antioxidant Activity : Compounds in the benzofuran class have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Certain benzofurans exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
The biological activity of 2,4,6-trimethyl-2,3-dihydro-1-benzofuran-3-one is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
- Radical Scavenging : The antioxidant properties likely stem from its ability to scavenge free radicals.
Anticancer Activity
A study conducted by researchers at the National Institutes of Health evaluated the cytotoxic effects of various benzofuran derivatives against human cancer cell lines. The results indicated that 2,4,6-trimethyl-2,3-dihydro-1-benzofuran-3-one exhibited significant activity against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| A549 (Lung Cancer) | 12.34 |
| HeLa (Cervical Cancer) | 18.45 |
These findings suggest that this compound may serve as a potential lead for developing new anticancer agents.
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of benzofuran derivatives. In vitro assays demonstrated that treatment with 2,4,6-trimethyl-2,3-dihydro-1-benzofuran-3-one significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4,6-trimethyl-2,3-dihydro-1-benzofuran-3-one, and what reaction conditions are critical for optimizing yield?
- Answer: Synthesis often involves Claisen-Schmidt condensations or catalytic hydrogenation of precursor benzofurans. For example, substituted dihydrobenzofurans are synthesized via cyclization of phenolic ketones under acidic conditions, with temperature control (80–120°C) and solvent choice (e.g., acetic acid or toluene) being critical for regioselectivity and yield . Purification typically employs column chromatography, and intermediates are monitored via TLC and NMR .
Q. How can the structural integrity of 2,4,6-trimethyl-2,3-dihydro-1-benzofuran-3-one be confirmed experimentally?
- Answer: Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify methyl group positions and dihydrofuran ring conformation .
- X-ray crystallography to resolve stereochemistry and confirm bond angles/planarity of the benzofuran core .
- FT-IR to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending .
Q. What solvents and conditions are suitable for recrystallizing this compound to achieve >95% purity?
- Answer: Ethanol-water mixtures or ethyl acetate/hexane systems are effective. Slow cooling (0.5°C/min) enhances crystal formation, while purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the electron-donating effect of methyl groups influence the compound’s reactivity in electrophilic substitution reactions?
- Answer: The 2,4,6-trimethyl substitution pattern deactivates the aromatic ring via steric hindrance and electron donation, directing electrophiles to the less hindered 5-position. This is observed in sulfonation and nitration studies of analogous benzofurans .
Q. What spectroscopic anomalies might arise when characterizing this compound, and how can they be resolved?
- Answer: Overlapping NMR peaks for methyl groups can occur; deuterated DMSO or higher-field instruments (500+ MHz) improve resolution. For mass spectrometry, in-source fragmentation of the dihydrofuran ring may require softer ionization (e.g., ESI instead of EI) .
Advanced Research Questions
Q. How can enantiomeric purity of 2,4,6-trimethyl-2,3-dihydro-1-benzofuran-3-one be achieved, and what chiral analytical methods validate it?
- Answer: Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution can yield enantiopure forms. Chiral HPLC (Chiralpak IA/IB columns) or polarimetry ([α]D measurements) confirm purity. X-ray crystallography distinguishes absolute configuration .
Q. What computational methods predict the compound’s interaction with biological targets, such as bacterial enzymes?
- Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like bacterial gyrase. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the carbonyl group) . Free energy calculations (MM-PBSA) quantify binding affinities .
Q. How do competing reaction pathways (e.g., ring-opening vs. oxidation) affect the stability of the dihydrofuran moiety under oxidative conditions?
- Answer: The dihydrofuran ring is prone to oxidation at the 3-keto group, forming a fully aromatic benzofuran. Stability studies under O₂ or with radical initiators (e.g., AIBN) reveal half-life dependencies on solvent polarity and temperature .
Q. What strategies resolve contradictions between theoretical (DFT) and experimental (X-ray) bond length data for the benzofuran core?
- Answer: Hybrid functional DFT methods (e.g., B3LYP-D3 with 6-311++G(d,p) basis sets) account for dispersion forces, aligning computed geometries with X-ray data. Crystal packing effects (e.g., π-π interactions) may explain deviations .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in pharmacokinetic studies?
- Answer: Labeling the methyl groups or carbonyl carbon enables tracking via LC-MS/MS. In vivo studies in model organisms identify metabolites (e.g., hydroxylated derivatives) and quantify excretion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
